N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline
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Overview
Description
N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline: is a chemical compound with the molecular formula C14H23N3 It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: The synthesis of N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline typically involves the nucleophilic substitution of a halogenated aniline derivative with N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly employed.
Major Products:
Oxidation: Formation of N-oxides or quinone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Anticancer Research: The compound has been investigated for its potential anticancer properties, particularly as an inhibitor of specific kinases involved in cancer cell proliferation.
Neuropharmacology: It is also studied for its potential effects on the central nervous system, including its role as a ligand for certain neurotransmitter receptors.
Industry:
Polymer Chemistry: The compound is used in the production of specialty polymers and resins.
Dye Industry: It serves as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, the compound may inhibit kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins involved in cell signaling pathways . In neuropharmacology, it may act as a ligand for neurotransmitter receptors, modulating synaptic transmission and neuronal activity .
Comparison with Similar Compounds
N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]benzenamine: Similar structure but with different substituents on the aniline ring.
N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]phenylamine: Another derivative with variations in the piperazine ring.
Uniqueness: N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various bioactive compounds and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-4-19(5-2)16-8-6-15(7-9-16)14-18-12-10-17(3)11-13-18/h6-9H,4-5,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXDNBIXVUTJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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